[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(1,2-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,2-dimethylpropyl chain, rather than a pentyl chain, extending from the indole group. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1427325-40-3
VCID: VC0163903
InChI: InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-17H,1-3H3
SMILES: CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H23NO
Molecular Weight: 341.4 g/mol

[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1427325-40-3

Cat. No.: VC0163903

Molecular Formula: C24H23NO

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone - 1427325-40-3

Specification

Description JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(1,2-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,2-dimethylpropyl chain, rather than a pentyl chain, extending from the indole group. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 1427325-40-3
Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
IUPAC Name [1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-17H,1-3H3
Standard InChI Key JERJAAHYNIGGSX-UHFFFAOYSA-N
SMILES CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

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